9,12,13-Trihydroxy-10-octadecenoic acid
Overview
Description
9,12,13-Trihydroxy-10-octadecenoic acid is a hydroxy fatty acid with the molecular formula C18H34O5. It is a derivative of octadecenoic acid, characterized by the presence of three hydroxyl groups at positions 9, 12, and 13, and a double bond at position 10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,13-Trihydroxy-10-octadecenoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which introduce hydroxyl groups at specific positions on the fatty acid chain. Another approach involves chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are capable of converting linoleic acid or other unsaturated fatty acids into the desired hydroxy fatty acid through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
9,12,13-Trihydroxy-10-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated hydroxy fatty acids.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Esterification: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Oxidation: Formation of 9,12,13-triketone-10-octadecenoic acid.
Reduction: Formation of 9,12,13-trihydroxy-octadecanoic acid.
Esterification: Formation of various esters depending on the carboxylic acid used.
Scientific Research Applications
9,12,13-Trihydroxy-10-octadecenoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxy fatty acids.
Biology: Investigated for its role in plant defense mechanisms against pathogens.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 9,12,13-Trihydroxy-10-octadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. For example, it has been shown to inhibit the release of pro-inflammatory mediators from immune cells, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 9,10,13-Trihydroxy-11-octadecenoic acid
- 12,13-Dihydroxy-9-octadecenoic acid
- 9,12-Dihydroxy-10-octadecenoic acid
Uniqueness
9,12,13-Trihydroxy-10-octadecenoic acid is unique due to the specific positions of its hydroxyl groups and double bond, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-9,12,13-trihydroxyoctadec-10-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUMSLCYIJBQC-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29907-56-0, 97134-11-7 | |
Record name | 9,12,13-Trihydroxy-10E-octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29907-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,12,13-Trihydroxy-10-octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029907560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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